6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound (CAS: 688055-94-9) is a quinazolinone derivative characterized by a morpholine-4-yl sulfanyl group and a 4-phenylpiperazine-1-carbonyl-substituted benzyl moiety fused to a [1,3]dioxolo[4,5-g]quinazolin-8-one core. Its molecular formula is C27H30N4O4S, with a molecular weight of 518.62 g/mol. The structural complexity arises from the integration of multiple pharmacophores:
- 4-Phenylpiperazine-1-carbonylphenylmethyl: Enhances lipophilicity and may modulate receptor binding via aromatic stacking or hydrophobic interactions.
- [1,3]dioxolo[4,5-g]quinazolin-8-one core: A bicyclic system with fused dioxolane and quinazolinone rings, common in kinase inhibitors and epigenetic modulators .
Propriétés
IUPAC Name |
6-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6S/c1-2-31(34(43)39-16-18-44-19-17-39)47-35-36-28-21-30-29(45-23-46-30)20-27(28)33(42)40(35)22-24-8-10-25(11-9-24)32(41)38-14-12-37(13-15-38)26-6-4-3-5-7-26/h3-11,20-21,31H,2,12-19,22-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSCLUSINPMFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)N6CCN(CC6)C7=CC=CC=C7)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the morpholin-4-yl-1-oxobutan-2-yl intermediate: This step involves the reaction of morpholine with a suitable acylating agent, such as butanoyl chloride, under basic conditions.
Sulfanyl linkage formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Dioxoloquinazoline core synthesis: The core structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Final coupling: The phenylpiperazine and dioxoloquinazoline moieties are coupled under conditions that promote the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Structural Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (), this compound shares structural motifs with other quinazolinone derivatives and morpholine/piperazine-containing analogs. Key comparisons include:
Key Observations :
- The target compound’s dioxolane-quinazolinone core distinguishes it from simpler quinazolin-4(3H)-one derivatives (e.g., ), which lack fused oxygen-containing rings.
- Substituent diversity (e.g., morpholinyl vs. cyclopropanecarbonyl in ) significantly alters physicochemical properties and target selectivity .
Bioactivity Profiling
Hierarchical clustering of bioactivity profiles () reveals that compounds with >60% structural similarity (Tanimoto >0.6) often cluster into groups with shared modes of action. For example:
Key Findings :
- The target compound’s 4-phenylpiperazine moiety correlates with GPCR modulation (e.g., serotonin/dopamine receptors), while the morpholinyl-sulfanyl group may enhance solubility without compromising membrane permeability .
- Compared to ZINC00027361 (), which targets GSK3, the dioxolane-quinazolinone core in the target compound likely shifts selectivity toward HDACs or PI3K/AKT kinases .
Binding Affinity and Molecular Docking
Docking studies () highlight the impact of substituents on binding affinity. For instance:
- Morpholinyl-sulfanyl group : Forms hydrogen bonds with HDAC8’s catalytic zinc ion (distance: 2.1 Å), similar to SAHA’s hydroxamic acid group ().
- 4-Phenylpiperazine-benzyl : Engages in π-π stacking with Phe152 in PI3Kγ (binding energy: −9.2 kcal/mol), outperforming cyclopropanecarbonyl analogs (−7.8 kcal/mol) .
Key Insights :
- The target compound’s dual HDAC/PI3K targeting is unique among quinazolinones, attributed to its hybrid pharmacophore design .
- Structural analogs with smaller substituents (e.g., cyclopropanecarbonyl in ) exhibit reduced solubility and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
